molecular formula C18H40O3Si B091988 Dodecyltriethoxysilane CAS No. 18536-91-9

Dodecyltriethoxysilane

Cat. No. B091988
CAS RN: 18536-91-9
M. Wt: 332.6 g/mol
InChI Key: YGUFXEJWPRRAEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silane compounds is a topic of interest in the field of materials science. For instance, the synthesis of dodecylmethyldimethoxysilane is described using methyldichlorosilane and 1-dodecene as starting materials with a platinum catalyst. The intermediate product, dodecylmethyldichlorosilane, is then subjected to alcoholysis to obtain the final silane coupling agent . Although this process does not directly describe the synthesis of dodecyltriethoxysilane, it provides a potential pathway that could be adapted for its synthesis by changing the alkoxy group from methoxy to ethoxy.

Molecular Structure Analysis

The molecular structure of silane compounds is crucial for their reactivity and properties. The papers provided do not directly analyze the molecular structure of dodecyltriethoxysilane, but they do discuss the characterization of related compounds. For example, the structure of dodecylmethyldimethoxysilane was characterized using 1H NMR and IR spectrum . These techniques could similarly be applied to analyze the molecular structure of dodecyltriethoxysilane.

Chemical Reactions Analysis

The chemical reactions involving silane compounds are diverse and can lead to various products. The hydrolytic co-condensation of phenyltriethoxysilane with γ-aminopropyltriethoxysilane is one such reaction, catalyzed under basic conditions in the presence of sodium dodecyl sulfate . This reaction results in copolymer particles with varying morphologies and properties. While this does not directly involve dodecyltriethoxysilane, it suggests that similar co-condensation reactions could be possible with dodecyltriethoxysilane, potentially leading to novel materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are determined by their molecular structure and the nature of their substituents. The polycondensation of tetraethoxysilane, catalyzed by dibutyltin dilaurate, results in a gel with a relatively low network density, as evidenced by 29Si CP/MAS NMR spectra and quasi elastic light scattering . Although dodecyltriethoxysilane is not specifically mentioned, the study provides insights into the behavior of silane compounds during polycondensation, which could be relevant for understanding the properties of dodecyltriethoxysilane.

Scientific Research Applications

Summary of the Application

DDTES is used in the fabrication of organo-modified silane coatings for water-repellent surface modification . These coatings are used to modify surfaces to become hydrophobic .

Methods of Application or Experimental Procedures

The method involves a microwave sol-gel synthesis of hybrid materials . Low-cost fluorine-free tetraethoxysilane (TEOS) and DDTES are used as silane derivatives . The organo-modified silica coatings are prepared by the drop-casting method .

Results or Outcomes

The results suggest that significant increase of hydrophobicity could be achieved by using non-fluorinated cost-effective silica nanomaterials produced with a rapid ecofriendly method . The TEOS/DDTES ratio was proved to be a crucial factor in tuning the wettability properties .

2. Application in Surface Treatment of Calcite Crystals

Summary of the Application

DDTES is used in the surface treatment of calcite crystals to determine the effect of wettability with the incorporation of nanoparticles .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of DDTES alters the water contact angle of an oil-wet carbonate substrate . This suggests that DDTES can be used to tune the wettability and facilitate a variety of surfaces with hydrophobicity .

3. Application in Anti-Corrosive Coating on Mild Steel

Summary of the Application

DDTES can be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of DDTES in the coating can help prevent corrosion on mild steel .

4. Application in Low-Density Self-Assembled Monolayers

Summary of the Application

A novel space-filling trialkoxysilane derivative was synthesized using a two-step strategy from commercially available starting materials to produce the precursor for the formation of low-density self-assembled monolayers .

Methods of Application or Experimental Procedures

Self-assembled monolayers of the synthesized compound were prepared on three different substrates (Si/SiO$_{2}$, glass and ITO) and characterized using contact angle .

Results or Outcomes

The results of this application are not detailed in the source .

5. Application in Silica Nanofluid

Summary of the Application

DDTES is used to form a silica nanofluid which alters the water contact angle of an oil-wet carbonate substrate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The use of DDTES in the silica nanofluid can help tune the wettability and facilitate a variety of surfaces with hydrophobicity .

6. Application in Self-Assembled Monolayers

Summary of the Application

A novel space-filling trialkoxysilane derivative was synthesized using a two-step strategy from commercially available starting materials to produce the precursor for the formation of low-density self-assembled monolayers .

Methods of Application or Experimental Procedures

Self-assembled monolayers of the synthesized compound were prepared on three different substrates (Si/SiO$_{2}$, glass and ITO) and characterized using contact angle .

Results or Outcomes

The results of this application are not detailed in the source .

Safety And Hazards

Dodecyltriethoxysilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3) . It may cause respiratory irritation .

Future Directions

Dodecyltriethoxysilane has been used in the formation of a silica nanofluid which alters the water contact angle of an oil-wet carbonate substrate . It can also be used in the surface treatment of calcite crystals for the determination of the effect of wettability with the incorporation of nanoparticles . It may be electrodeposited with tetraethoxysilane, which can be used as an anti-corrosive coating on mild steel .

properties

IUPAC Name

dodecyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFXEJWPRRAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066383
Record name Silane, dodecyltriethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyltriethoxysilane

CAS RN

18536-91-9
Record name Dodecyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18536-91-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxydodecylsilane
Source ChemIDplus
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Record name Dodecyltriethoxysilane
Source DTP/NCI
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Record name Silane, dodecyltriethoxy-
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Record name Silane, dodecyltriethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyltriethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539
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Record name TRIETHOXYDODECYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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